molecular formula C15H19BrFNO2 B13679402 1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine

Cat. No.: B13679402
M. Wt: 344.22 g/mol
InChI Key: TXAKRFQHJKSWAA-UHFFFAOYSA-N
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Description

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromo substituent at the 4-position, and a fluorine substituent at the 3-position of the phenyl ring attached to the pyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom of the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Bromination and Fluorination: The phenyl ring is functionalized with bromine and fluorine atoms at specific positions. This can be done using brominating and fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while deprotection yields the free amine.

Scientific Research Applications

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is a chemical compound with a pyrrolidine ring and halogen substituents on the phenyl group. It has a molecular formula of C13H15BrFNO2 and a molecular weight of approximately 314.17 g/mol. The "Boc" (tert-butoxycarbonyl) group is used in organic synthesis to protect amines, enhancing the compound's stability and reactivity during chemical processes.

Applications

This compound exhibits potential biological activity due to its structural components. Compounds with a pyrrolidine ring are often explored for their pharmacological properties.

Pharmaceutical Development

  • It can be used as a building block for synthesizing biologically active compounds.
  • It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders .
  • Researchers utilize the compound to study structure-activity relationships (SAR) in drug design, helping to optimize the efficacy and safety profiles of new therapeutic agents .

Organic Synthesis

  • It is used as a building block in organic synthesis, allowing chemists to create complex molecules with specific functionalities, enhancing the efficiency of drug discovery processes .
  • The synthesis of this compound involves several key steps facilitated by common reagents like halogenating agents, oxidizing agents, and coupling catalysts.

Fluorinated Compound Applications

  • The presence of fluorine in the structure can improve the metabolic stability of compounds, making it valuable in the design of long-lasting medications .

Other Applications

  • Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in developing pharmaceuticals and agrochemicals.
  • Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
  • Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-bromo-5-fluorophenyl)pyrrolidine: Similar structure but with different substitution pattern on the phenyl ring.

    1-(4-bromo-3-fluorophenyl)pyrrolidine: Similar structure with different substitution pattern.

    1-(3-bromo-4-fluorophenyl)carbonylpyrrolidine: Contains a carbonyl group instead of a Boc group.

Uniqueness

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The specific substitution pattern on the phenyl ring also contributes to its distinct chemical properties and reactivity.

Biological Activity

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is a chemical compound notable for its potential biological activities, primarily attributed to its structural components, including a pyrrolidine ring and halogenated phenyl substituents. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H15BrFNO2, with a molecular weight of approximately 314.17 g/mol. The presence of the Boc (tert-butoxycarbonyl) group enhances the stability and reactivity of the compound during various chemical processes. The pyrrolidine ring is often associated with diverse pharmacological properties, making it a target for drug discovery and development.

Pharmacological Properties

This compound has shown promise in various biological assays, particularly in the context of cancer research. Similar compounds have been investigated for their effects on different cancer cell lines, demonstrating significant antiproliferative activity. For instance, derivatives containing pyrrolidine structures have been associated with inhibition of cell proliferation in human colon adenocarcinoma and other malignancies .

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameIC50 (µM)Target Cell LinesUnique Features
This compoundTBDTBDPyrrolidine core with halogen substitutions
Compound A92.4Human colon adenocarcinomaContains oxadiazole derivatives
Compound B31.4Various cancer cell linesExhibits anti-inflammatory properties

The biological activity of this compound is hypothesized to involve multiple mechanisms, including:

  • Inhibition of Cell Proliferation : Compounds with similar structures have demonstrated the ability to inhibit cell cycle progression in various cancer types.
  • Modulation of Signaling Pathways : These compounds may interact with key signaling pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives, including this compound.

  • Study on Antiproliferative Activity : A recent study reported that derivatives similar to this compound exhibited varying degrees of antiproliferative activity against human cancer cell lines. The IC50 values ranged from low micromolar concentrations to higher values depending on the specific structural modifications made .
  • Synthesis Techniques : The synthesis typically involves several key steps optimized for yield and purity, utilizing common reagents such as halogenating agents and coupling catalysts.

Properties

Molecular Formula

C15H19BrFNO2

Molecular Weight

344.22 g/mol

IUPAC Name

tert-butyl 3-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1-3H3

InChI Key

TXAKRFQHJKSWAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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